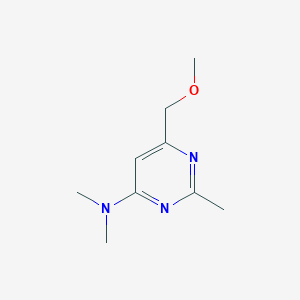

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine

Description

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine is a pyrimidine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 6-position and dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups at the 4- and 2-positions, respectively.

Properties

CAS No. |

89966-94-9 |

|---|---|

Molecular Formula |

C9H15N3O |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

6-(methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3O/c1-7-10-8(6-13-4)5-9(11-7)12(2)3/h5H,6H2,1-4H3 |

InChI Key |

VPIWHXOTFURTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the alkylation of a pyrimidine derivative. One common method is the reaction of 4-amino-2,6-dimethylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxymethyl group can be substituted with other functional groups such as halides, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., sodium azide) can be employed.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type and position on the pyrimidine ring. Key comparisons include:

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Electron Effects : The methoxymethyl group is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups like -Cl .

- Steric Hindrance : Bulky substituents (e.g., sulfanyl groups in CAS 2098034-08-1) may hinder interactions in biological systems compared to smaller groups like -OCH₃ .

Physical and Chemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

Table 2: Physical Properties of Selected Analogs

Inferences :

- The methoxymethyl group in the target compound likely increases water solubility compared to chloro analogs due to its polar ether linkage.

- Higher logP values in sulfanyl-containing derivatives (e.g., 3.5) suggest greater lipophilicity, which may influence pharmacokinetics .

Biological Activity

6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article summarizes the biological activity of this compound, drawing on diverse research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine features a pyrimidine ring substituted with a methoxymethyl group and three methyl groups. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O |

| Molecular Weight | 195.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. In particular, compounds similar to 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine have shown effectiveness against various pathogens including Mycobacterium tuberculosis and other bacteria.

- Mechanism of Action : The antimicrobial activity may be attributed to the ability of the compound to interfere with bacterial cell wall synthesis or function as a competitive inhibitor for key enzymes in bacterial metabolism.

- Selectivity Index : The selectivity index (SI) is an important metric that indicates the compound's effectiveness against bacteria relative to its cytotoxicity towards mammalian cells. For related compounds, SIs have been reported as high as 37, indicating low toxicity to human cells while maintaining strong antibacterial activity.

Anticancer Activity

Pyrimidine derivatives are also being explored for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis or repair mechanisms in cancer cells.

- Case Studies :

- A study on N-alkylated pyridopyrimidines reported promising anticancer activity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy.

- Specific analogs demonstrated IC50 values in the low micromolar range against certain cancer types, indicating potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies for 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine reveal that the presence and position of substituents on the pyrimidine ring significantly influence biological activity:

- Methyl Substituents : The trimethyl groups enhance lipophilicity and may improve membrane permeability.

- Methoxymethyl Group : This substitution appears to increase the compound's stability and potentially its binding affinity to biological targets.

Comparative Analysis

A comparative analysis of similar compounds reveals trends in biological activity based on structural variations:

| Compound | Activity Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6-(Methoxymethyl)-N,N,2-trimethylpyrimidin-4-amine | Antimicrobial | Not specified | Not specified |

| Analogue A | Anticancer | 5.12 | 46.27 |

| Analogue B | Antimicrobial | 0.70 | 28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.